Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are used for crystallographic and conformational analyses, and their molecular structures have been calculated using density functional theory (DFT). This aligns with their utility in understanding molecular conformations and crystal structures (Huang et al., 2021).
Molecular Electrostatic Potential and Orbital Studies : The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing important physicochemical properties. This indicates the relevance of these compounds in the field of computational chemistry and molecular modeling (Huang et al., 2021).
Vibrational Property Studies : The vibrational properties of related compounds have been studied using DFT and time-dependent DFT (TD-DFT) calculations. This includes spectroscopic data analysis (UV-Visible, 13C NMR) and vibrational absorption band analysis, suggesting applications in spectroscopy and materials science (Wu et al., 2021).
Catalyzed Borylation in Synthesis : Research has also been conducted on the Pd-catalyzed borylation of arylbromides using these compounds. This is particularly effective in the borylation of arylbromides bearing sulfonyl groups, indicating its significance in organic synthesis and pharmaceutical research (Takagi & Yamakawa, 2013).
Synthesis and Biological Study : Some derivatives of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and evaluated for their lipogenic inhibitory effect, suggesting potential applications in therapeutic drug development (Das et al., 2011).
Safety and Hazards
Mechanism of Action
Also known as 4-Methoxycarbonylphenylboronic acid pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with a variety of applications in organic synthesis .
Target of Action
The primary targets of this compound are typically organic molecules that require the addition of a boronic acid group. The compound acts as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound is often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involved in the formation of C-C bonds. By introducing a boronic acid group, it enables the formation of new bonds and the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, enabling the synthesis of complex organic molecules. This is particularly useful in the creation of pharmaceuticals and other organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound’s reactivity can be significantly accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZEQZILPXYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378500 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-80-0 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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